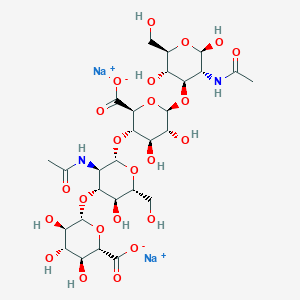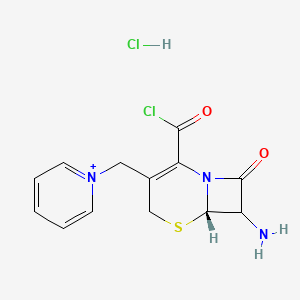
7(R)-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride typically involves multiple steps, including the formation of the cephem nucleus and subsequent modifications to introduce the amino and pyridiniomethyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to inhibit certain bacterial enzymes.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition or activation of certain biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride include other cephem derivatives, such as:
- Cefotaxime
- Ceftriaxone
- Cefepime
Uniqueness
What sets 7®-amino-3-(1-pyridiniomethyl)-3-cephem-4-carboxylic acid chloride monohydrochloride apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
96752-43-1 |
|---|---|
Formule moléculaire |
C13H14Cl2N3O2S+ |
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
(6S)-7-amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl chloride;hydrochloride |
InChI |
InChI=1S/C13H13ClN3O2S.ClH/c14-11(18)10-8(6-16-4-2-1-3-5-16)7-20-13-9(15)12(19)17(10)13;/h1-5,9,13H,6-7,15H2;1H/q+1;/t9?,13-;/m0./s1 |
Clé InChI |
RJGWUZXORZOIQL-LGYSWELRSA-N |
SMILES isomérique |
C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
SMILES canonique |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)Cl)C[N+]3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


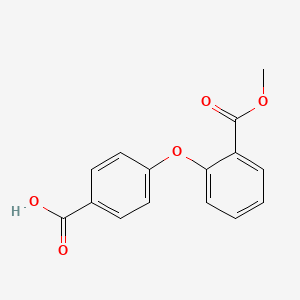
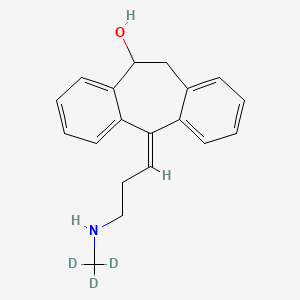
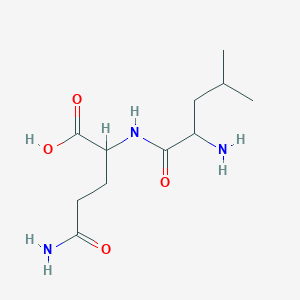

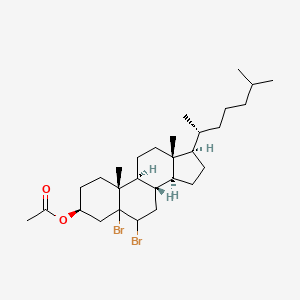
![[(2-Hydroxy-4-methylphenyl)methyl]boronic acid](/img/structure/B13854507.png)
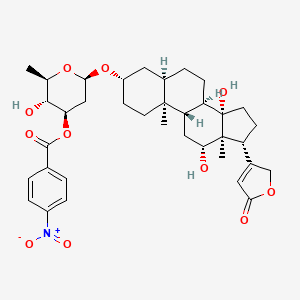
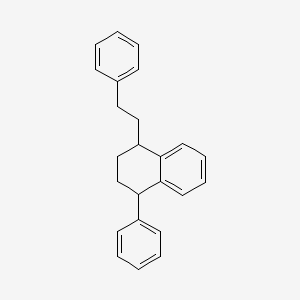
![5-acetyl-N-[3-(4-morpholinyl)propyl]-2-thiophenecarboxamide](/img/structure/B13854523.png)
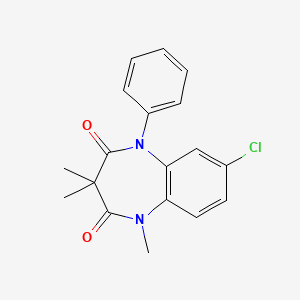
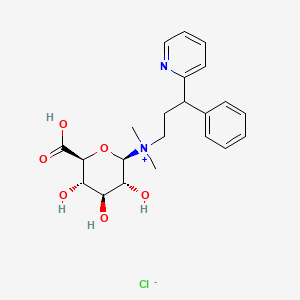
![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)
